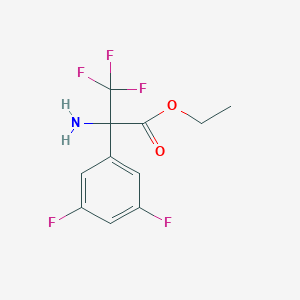

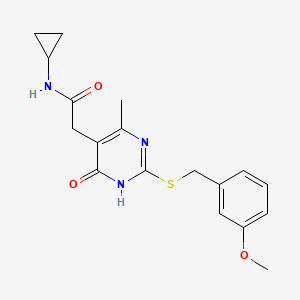

![molecular formula C22H24N2O2S2 B2563211 2-(3,3-Dimethyl-2-oxobutyl)sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 380339-90-2](/img/structure/B2563211.png)

2-(3,3-Dimethyl-2-oxobutyl)sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(3,3-Dimethyl-2-oxobutyl)sulfanyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one” is a chemical compound with the linear formula C18H24N2O2S2 . It has a molecular weight of 364.532 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 364.532 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Aplicaciones Científicas De Investigación

Potential as Antifolate Inhibitors

Compounds structurally related to 2-(3,3-Dimethyl-2-oxobutyl)sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one have been synthesized as potential inhibitors of thymidylate synthase (TS), showing promise as antitumor and antibacterial agents. The evaluation against human and various microbial TSs demonstrated their potential potency, indicating their relevance in designing new drugs aimed at inhibiting TS to control tumor growth and combat bacterial infections (Gangjee et al., 1996).

Antimicrobial Activity

A series of compounds with a related chemical backbone have been studied for their antimicrobial activity. The synthesis of these compounds aims at exploiting their potential to fight against a range of microbial threats, highlighting the importance of such chemical structures in the development of new antimicrobial agents (Gein et al., 2020).

Inhibition of Dual Targets in Cancer Therapy

Research into related compounds has shown that some analogues are potent dual inhibitors of thymidylate synthase and dihydrofolate reductase (DHFR), two critical enzymes in the folate pathway crucial for DNA synthesis. This dual inhibitory action suggests their potential in cancer therapy, where blocking multiple pathways can be more effective in halting tumor growth (Gangjee et al., 2008).

Antibacterial and Antifungal Properties

Novel series of compounds incorporating similar structures have demonstrated significant antimicrobial properties. These findings support the potential use of these compounds in developing new antibiotics and antifungals, addressing the urgent need for novel treatments against resistant strains of bacteria and fungi (Alsaedi et al., 2019).

Chemical Synthesis and Transformation

The versatility in the chemical synthesis and transformation of related pyrimidine compounds has been explored, demonstrating the chemical flexibility and potential for diversification of these molecules. This adaptability is crucial for fine-tuning the biological activity and physicochemical properties of potential drug candidates (Arutyunyan, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S2/c1-22(2,3)17(25)13-27-21-23-19-18(15-11-7-8-12-16(15)28-19)20(26)24(21)14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXARLYFDPXSKGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B2563130.png)

![2-[(Sec-butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2563133.png)

![2-Chloro-5-{[4-(2,2,2-trifluoroethyl)piperidin-1-yl]methyl}pyrazine](/img/structure/B2563136.png)

![1-[(4-Bromophenyl)methyl]benzotriazole](/img/structure/B2563137.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2563142.png)

![2-methoxy-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide](/img/structure/B2563143.png)

![7-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2563144.png)

![1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B2563149.png)